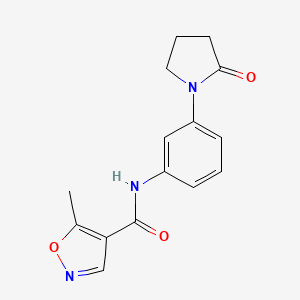

5-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)isoxazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Isoxazole is another five-membered heterocyclic moiety commonly found in many commercially available drugs . Carboxamide is a functional group that consists of a carbonyl group (C=O) attached to an amine group (NH2).

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Isoxazoles can be synthesized using various methods, most of which employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . The isoxazole ring is a five-membered heterocyclic ring with two adjacent heteroatoms (one oxygen and one nitrogen).Chemical Reactions Analysis

The chemical reactions involving pyrrolidine and isoxazole compounds can be quite diverse, depending on the functional groups attached to these rings .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound containing pyrrolidine, isoxazole, and carboxamide groups would depend on the specific structure of the compound. For example, the introduction of fluorine atoms can result in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability .Wissenschaftliche Forschungsanwendungen

Synthesis and Prediction of Biological Activity

A study by Kharchenko et al. (2008) discusses the one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, leading to novel bicyclic systems. This synthesis method, confirmed by various spectroscopic techniques, provides a foundation for predicting the biological activity of synthesized compounds, suggesting a route for the design and development of new drugs based on similar structures Kharchenko, Y., Detistov, O. S., & Orlov, V. (2008).

Synthesis of Pyrrolidin-2-ones and Their Biological Evaluation

Volovenko et al. (2004) explored the reactions of 3,4-dichloro-N-R-maleimides with substituted thiouracils, leading to pyrrolothiazolopyrimidinetriones. The synthesis process and the subsequent formation of pyrrolo[3',4':4,5]thiazolo[3,2-a]pyrimidine-4,6,8-triones demonstrate the versatility of isoxazole derivatives in creating complex molecules with potential biological activity Volovenko, Y., Dubnina, G. G., & Chernega, A. N. (2004).

Isoxazole Strategy for α-Aminopyrrole Derivatives

Galenko et al. (2019) developed a method for synthesizing methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, showcasing an isoxazole strategy for the synthesis of α-aminopyrrole derivatives. This synthesis strategy, involving reductive isoxazole ring-opening and cyclization, underscores the importance of isoxazole derivatives in synthesizing pyrrole-containing compounds with potential pharmacological applications Galenko, E., Linnik, S., Khoroshilova, O., Novikov, M., & Khlebnikov, A. (2019).

Prodrug Development

Patterson et al. (1992) detailed the synthesis of 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug for an antiarthritic agent, demonstrating the compound's absorption and metabolism in rats to yield an antiinflammatory agent. This study highlights the role of isoxazole derivatives in designing prodrugs with enhanced pharmacokinetic profiles Patterson, J., Cheung, P. S., & Ernest, M. J. (1992).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-10-13(9-16-21-10)15(20)17-11-4-2-5-12(8-11)18-7-3-6-14(18)19/h2,4-5,8-9H,3,6-7H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPZTMJRLHWISB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)isoxazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-Dichlorophenoxy)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2963200.png)

![4-(7-ethoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2963201.png)

![N-(4-{[7-methyl-3-(thiomorpholin-4-ylcarbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide](/img/structure/B2963205.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![2,5-dimethyl-3-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2963211.png)